Cbr15S3hnj
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Overview
Description
PF-04776548 is a small molecule drug developed by Pfizer IncThe molecular formula of PF-04776548 is C18H16FN3O3, and it has been studied for its potential therapeutic applications in treating HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PF-04776548 involves multiple steps, starting from the appropriate aromatic and heterocyclic precursors. The key steps include:
- Formation of the pyrrolo[2,3-c][1,7]naphthyridin-6-one core.
- Introduction of the fluoro and methoxy substituents on the benzyl group.
- Hydroxylation at the 7-position of the naphthyridinone ring.
Industrial Production Methods: The industrial production of PF-04776548 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
- Use of high-purity reagents and solvents.
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Implementation of purification techniques like recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: PF-04776548 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation of the hydroxyl group can lead to the formation of a ketone.
- Reduction of the nitro group results in the corresponding amine.
- Substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of HIV-1 integrase inhibitors.
Biology: Investigating the role of HIV-1 integrase in viral replication and its inhibition.
Medicine: Potential therapeutic agent for treating HIV infections by inhibiting the integration of viral DNA into the host genome.
Industry: Development of new antiviral drugs based on the structure and activity of PF-04776548
Mechanism of Action
PF-04776548 exerts its effects by inhibiting the enzyme HIV-1 integrase. This enzyme is responsible for integrating the viral DNA into the host cell’s genome, a crucial step in the HIV replication cycle. By binding to the active site of the integrase, PF-04776548 prevents the integration process, thereby inhibiting viral replication. The molecular targets include the active site residues of the integrase enzyme, and the pathways involved are those related to viral DNA integration .
Comparison with Similar Compounds
PF-04776548 can be compared with other HIV-1 integrase inhibitors such as:
Raltegravir: Another HIV-1 integrase inhibitor with a different chemical structure but similar mechanism of action.
Elvitegravir: Known for its high potency and effectiveness in inhibiting HIV-1 integrase.
Dolutegravir: A newer integrase inhibitor with improved pharmacokinetic properties and resistance profile.
Uniqueness of PF-04776548:
- PF-04776548 has a unique pyrrolo[2,3-c][1,7]naphthyridin-6-one core structure, which distinguishes it from other integrase inhibitors.
- It has shown promising results in preclinical studies, although its development was eventually terminated due to pharmacokinetic challenges .
Properties
CAS No. |
1515856-61-7 |
---|---|
Molecular Formula |
C18H16FN3O3 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-[(4-fluoro-2-methoxyphenyl)methyl]-7-hydroxy-8,9-dihydropyrrolo[2,3-c][1,7]naphthyridin-6-one |
InChI |
InChI=1S/C18H16FN3O3/c1-25-16-8-12(19)3-2-11(16)10-21-6-4-13-14-5-7-22(24)18(23)17(14)20-9-15(13)21/h2-4,6,8-9,24H,5,7,10H2,1H3 |
InChI Key |
OYKZKGBMHATGTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CN2C=CC3=C4CCN(C(=O)C4=NC=C32)O |
Origin of Product |
United States |
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